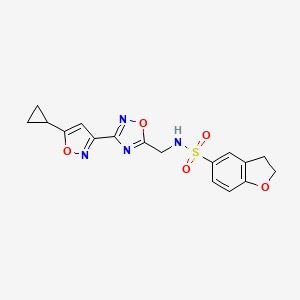

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Oxadiazole is another heterocyclic compound that also exhibits a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific structure of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” would involve additional functional groups attached to this basic structure.Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can vary widely depending on the specific functional groups present in the molecule. For example, N-substituted-β-carbolines were reacted with triethyl phosphonoacetate in dry THF and resulted in the Wittig product .Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Activities

Compounds related to the specified chemical structure, especially those incorporating isoxazole, oxadiazole, and sulfonamide moieties, have demonstrated significant antimicrobial and antiproliferative activities. For instance, sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity towards breast carcinoma cell lines (Poręba et al., 2015). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds, including those with oxadiazole derivatives, have been investigated for their enzyme inhibitory properties. This has implications for therapeutic applications, particularly in targeting enzymes crucial for disease progression. For instance, sulfonamide-based 1,3,4-oxadiazole derivatives have shown good anti-inflammatory activity, highlighting their potential in designing anti-inflammatory drugs (Kavitha et al., 2019).

Environmental Degradation of Pharmaceuticals

Research on sulfonamide antibiotics has revealed insights into their environmental degradation. A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation has been identified for eliminating sulfonamide antibiotics from the environment (Ricken et al., 2013). This highlights the chemical's relevance in studying environmental persistence and degradation pathways of pharmaceuticals.

Antioxidant Activities

Sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of such compounds in oxidative stress-related research and therapy (Padmaja et al., 2014).

Mécanisme D'action

Isoxazoles

are a class of heterocyclic compounds that consist of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been studied for decades due to their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Oxadiazoles

are another class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms within a five-membered ring. They are known for their wide range of biological activities and therapeutic potential .

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propriétés

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c22-27(23,12-3-4-14-11(7-12)5-6-24-14)18-9-16-19-17(21-26-16)13-8-15(25-20-13)10-1-2-10/h3-4,7-8,10,18H,1-2,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHLEUMJOZNTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2939078.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)

![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)

![3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2939091.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)